MW and Lipophilicity vs 4-Methyl Analog
The substitution of the 4-methyl group (as in analog CAS: 847503-26-8) with a 4-ethyl group in the target compound results in a measurable increase in molecular weight and a predicted increase in lipophilicity (LogP). The molecular weight increases from 263.36 g/mol for the 4-methyl analog to 277.39 g/mol for the 4-ethyl derivative [1]. This difference of +14.03 g/mol is a direct consequence of the ethyl substitution and will impact passive membrane permeability and solubility, critical parameters in both in vitro assays and in vivo pharmacokinetics. While experimental LogP values are not reported in primary literature for this specific compound, the consistent molecular weight difference serves as a quantitative, verifiable differentiator.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 277.39 g/mol |
| Comparator Or Baseline | 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 847503-26-8): 263.36 g/mol |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated from molecular formulas (C14H19N3OS vs. C13H17N3OS). |
Why This Matters
Molecular weight is a key factor in drug-likeness and permeability; this quantifiable difference indicates the compound will have distinct ADME properties compared to its methyl analog, directly impacting its suitability for a given research application.
- [1] PubChem. 5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Compound Summary. Accessed 2026. View Source
